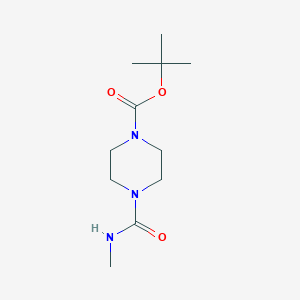

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate

描述

“Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H21N3O3 . Its molecular weight is 243.30300 .

Synthesis Analysis

The synthesis of “Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate” involves several steps. One synthetic route involves the use of methylamine and 4-chlorocarbonyl, resulting in a 70% yield . Another route involves the use of Methylcarbamic and N-Boc-piperazine . The exact synthesis process can be found in various patents .Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate” has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific conformation based on its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate” include a molecular weight of 243.30300 . The exact density, boiling point, and melting point are not available .科学研究应用

Proteomics Research

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate: is utilized in proteomics research as a specialty chemical . Its molecular structure allows for the modification of peptides and proteins, which is essential for understanding protein function and interaction. This compound can be used to synthesize peptides with specific modifications, aiding in the study of protein structure and function.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as a building block for the synthesis of various pharmaceutical agents . Its piperazine ring is a common motif in many drug molecules, and the tert-butyl group can be used to introduce steric bulk, which can influence the biological activity of the resultant compounds.

Material Science

In material science, this compound’s derivatives could potentially be used as linkers or building blocks in the creation of polymers or novel materials . The piperazine core can act as a pivot point, allowing for the creation of materials with specific mechanical properties or functionalities.

Biochemistry Applications

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate: is significant in biochemistry for the synthesis of biochemical compounds. It can be used to create molecules that mimic the structure of naturally occurring substances, which can be instrumental in studying enzyme-substrate interactions and other biochemical pathways .

Industrial Chemistry

In industrial applications, this compound can be used as an intermediate in the synthesis of more complex chemicals. Its robust structure makes it suitable for reactions under various conditions, which is valuable for large-scale chemical production processes .

Environmental Science

Although specific applications in environmental science are not explicitly documented, similar compounds are often used in environmental remediation processes. They can be part of the synthesis of compounds designed to neutralize or remove environmental pollutants .

Targeted Protein Degradation

The compound is useful in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins. It can act as a linker molecule in PROTACs, connecting the ligand for the target protein with the ligand for an E3 ubiquitin ligase, thus tagging the target protein for degradation .

作用机制

Target of Action

It is known that similar compounds are often used in the synthesis of bioactive molecules and drug substances .

Mode of Action

Similar compounds are known to undergo reactions with various aryl halides to form corresponding amine derivatives .

Result of Action

It is known that similar compounds can be used in the synthesis of bioactive molecules and drug substances .

Action Environment

It is known that thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .

属性

IUPAC Name |

tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-5-13(6-8-14)9(15)12-4/h5-8H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWZXLMLVGRVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609693 | |

| Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

CAS RN |

652154-14-8 | |

| Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)